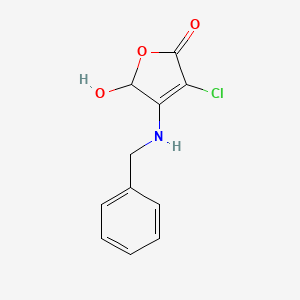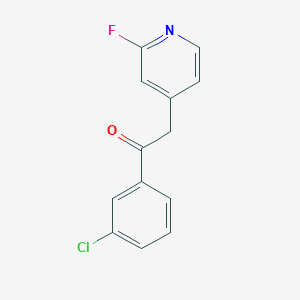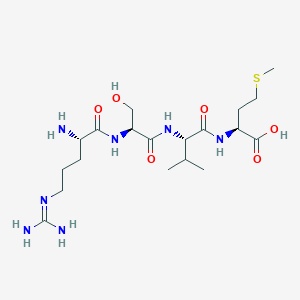![molecular formula C16H27NO2 B14238953 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl tricyclo[4311(3,8)]undecane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tricyclo[4.3.1.1(3,8)]undecane core, which can be achieved through a series of cyclization reactions. The dimethylaminoethyl group is then introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The tricyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
- 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-3-carboxylate
- 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-2-carboxylate
Comparison: Compared to similar compounds, 2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate is unique due to its specific substitution pattern and the position of the carboxylate group. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H27NO2 |
|---|---|
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl tricyclo[4.3.1.13,8]undecane-1-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-17(2)5-6-19-15(18)16-9-12-3-4-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3 |
Clé InChI |
HMPNSQYMTGMMPC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)C12CC3CCC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


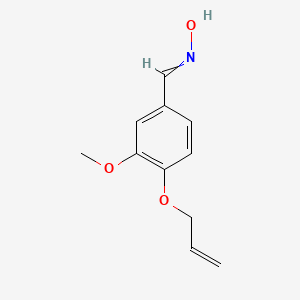
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
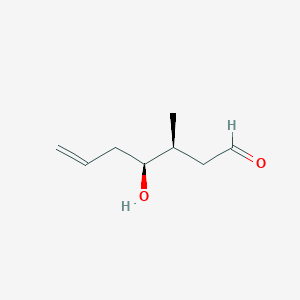
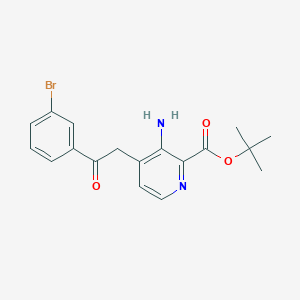
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
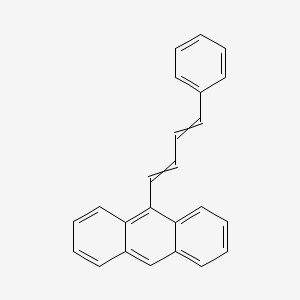
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
